1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
Description
The compound 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a dihydroquinolin-4-one derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with:
- A 3-fluorophenylmethyl group at position 1,
- 6,7-dimethoxy substituents on the quinoline ring,
- A 4-methoxybenzoyl moiety at position 3.
The 3-fluorophenylmethyl group may enhance lipophilicity and target binding, while the 4-methoxybenzoyl substituent could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5/c1-31-19-9-7-17(8-10-19)25(29)21-15-28(14-16-5-4-6-18(27)11-16)22-13-24(33-3)23(32-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRMOIJAHGQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Substituent Effects at Position 1: The target compound’s 3-fluorophenylmethyl group contrasts with the butyl chain in Compound 93 and the 4-chlorophenylmethyl group in the benzenesulfonyl analog . Fluorine’s electronegativity may improve binding affinity compared to alkyl or chlorinated substituents.
- Position 3 Modifications: The 4-methoxybenzoyl group in the target compound differs from the benzenesulfonyl moiety in , which is strongly electron-withdrawing. This distinction could impact solubility and metabolic stability.
- 6,7-Dimethoxy Groups: Both the target compound and the benzenesulfonyl analog retain these groups, suggesting their role in stabilizing the quinoline core or enhancing intermolecular interactions.
Physicochemical and Spectral Properties
Data from analogs provide indirect insights into the target compound’s properties:
Analysis:
- The 3-fluorophenylmethyl group in the target compound would introduce distinct ¹H NMR signals (e.g., δ ~6.8–7.4 for fluorinated aromatic protons), differentiating it from alkyl-substituted analogs like Compound 93.
- The absence of a sulfonyl group (cf. ) may simplify the ¹H NMR spectrum by reducing deshielding effects.
Biological Activity
The compound 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one , a member of the quinoline derivative family, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C25H22FNO6
- Molecular Weight : 445.45 g/mol
Structural Features
The compound features:
- A fluorophenyl group , which may influence its lipophilicity and biological interactions.
- Two methoxy groups that could enhance its solubility and stability.
- A benzoyl moiety , potentially contributing to its biological activity.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest that it may inhibit bacterial growth through interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it may exert cytotoxic effects on cancer cell lines by:
- Inducing apoptosis through the activation of caspases.
- Inhibiting key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways.
The proposed mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : It may bind to cellular receptors, altering signal transduction pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activity of this quinoline derivative. Below is a table summarizing key differences and similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one | Different fluorophenyl position | Moderate antimicrobial activity |
| 1-[(3-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one | Chlorine substitution | Increased cytotoxicity in cancer cells |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, suggesting promising potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting with the quinoline core. Key steps include Friedel-Crafts acylation for introducing the 4-methoxybenzoyl group and nucleophilic substitution for the 3-fluorophenylmethyl moiety. Reagents like 4-methoxybenzoyl chloride and 3-fluorobenzyl bromide are critical. Optimization requires:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance acylation efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Yield Enhancement : Use of microwave-assisted synthesis (e.g., 360 W for 5–10 minutes) reduces reaction time by 50% and increases purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihydroquinoline core conformation. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while fluorophenyl protons show splitting patterns at δ 6.8–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₆H₂₃F₂NO₅, [M+H]+ = 476.1612) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 57.84° between quinoline and benzoyl groups), critical for confirming stereoelectronic effects .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with dose ranges of 1–100 µM. IC₅₀ values <20 µM indicate promising cytotoxicity .
- Anti-inflammatory Potential : Measure TNF-α and IL-6 inhibition in LPS-stimulated macrophages via ELISA .
- Antioxidant Screening : DPPH radical scavenging assays at 10–100 µg/mL; EC₅₀ values <50 µg/mL suggest significant activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess effects on cytotoxicity .
- Core Modifications : Compare dihydroquinoline vs. fully aromatic quinoline derivatives to evaluate the role of the 1,4-dihydro moiety in redox activity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerase II or COX-2. Validate with mutational studies .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, MCF-7 cells grown in 10% FBS show higher sensitivity than those in 5% FBS .
- Orthogonal Assays : Confirm apoptosis induction (via caspase-3 activation) alongside cytotoxicity data to rule out false positives from metabolic interference .
- Batch Reproducibility : Synthesize multiple compound batches under identical conditions and compare purity via HPLC (>98% required for consistent results) .
Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Solubility Optimization : X-ray structures reveal intermolecular hydrogen bonds (e.g., N–H⋯N interactions) that contribute to low aqueous solubility. Introduce polar groups (e.g., hydroxyl) at non-critical positions to disrupt crystal packing .
- Bioavailability Enhancement : Analyze π-π stacking distances (e.g., 3.94 Å in dimers) to predict metabolic stability. Fluorine substitution at meta positions reduces CYP450-mediated oxidation .
Q. What mechanistic studies are critical to elucidate its interaction with biological targets?
- Methodological Answer :
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for receptors like EGFR or VEGFR2 .
- Pathway Analysis : Perform RNA sequencing on treated cells to identify differentially expressed genes (e.g., Bax/Bcl-2 ratio for apoptosis) .
- Isotopic Labeling : Track metabolic fate using ¹⁴C-labeled compound in rodent models to identify active metabolites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antioxidant vs. pro-oxidant effects of this compound?
- Methodological Answer :
- Dose-Dependent Effects : Test at lower concentrations (1–10 µM) for antioxidant activity (Nrf2 pathway activation) and higher doses (>50 µM) for pro-oxidant ROS generation .
- Cell-Type Specificity : Compare results in normal fibroblasts vs. cancer cells; redox balance differences may explain opposing outcomes .
- Chemical Probes : Use ROS-sensitive dyes (e.g., DCFH-DA) alongside antioxidant enzyme assays (e.g., SOD activity) to disentangle dual effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
